molecular formula C6H9NO2 B028638 (R)-4-Aminocyclopent-1-enecarboxylic acid CAS No. 102629-74-3

(R)-4-Aminocyclopent-1-enecarboxylic acid

Cat. No. B028638
M. Wt: 127.14 g/mol
InChI Key: CVVDYLXTNDBWJC-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-Aminocyclopent-1-enecarboxylic acid, also known as ACPC, is a cyclic amino acid that has been studied for its potential therapeutic applications. ACPC is a chiral compound, meaning it has two mirror-image forms, (R)-ACPC and (S)-ACPC. In

Mechanism Of Action

The exact mechanism of action of (R)-4-Aminocyclopent-1-enecarboxylic acid is not fully understood. However, it is believed to act as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. This binding enhances the activity of the receptor, leading to increased synaptic plasticity and improved cognitive function.

Biochemical And Physiological Effects

(R)-4-Aminocyclopent-1-enecarboxylic acid has been shown to enhance cognitive function and memory in animal models and humans. It has also been investigated for its potential in treating schizophrenia, depression, and anxiety disorders. In addition, (R)-4-Aminocyclopent-1-enecarboxylic acid has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

(R)-4-Aminocyclopent-1-enecarboxylic acid has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It has also been extensively studied for its potential therapeutic applications. However, there are also limitations to its use. (R)-4-Aminocyclopent-1-enecarboxylic acid has a short half-life, which may limit its effectiveness in some applications. In addition, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on (R)-4-Aminocyclopent-1-enecarboxylic acid. One area of focus is the development of more potent and selective NMDA receptor modulators. Another area of interest is the investigation of the potential therapeutic applications of (R)-4-Aminocyclopent-1-enecarboxylic acid in other neurological and psychiatric disorders. Furthermore, research on the pharmacokinetics and pharmacodynamics of (R)-4-Aminocyclopent-1-enecarboxylic acid may lead to the development of more effective dosing regimens.

Synthesis Methods

(R)-(R)-4-Aminocyclopent-1-enecarboxylic acid can be synthesized using several methods, including asymmetric hydrogenation, asymmetric Diels-Alder reaction, and asymmetric Michael addition. The most commonly used method is asymmetric hydrogenation, which involves the reduction of the prochiral olefinic bond in the precursor molecule. This method yields high enantiomeric excess of (R)-(R)-4-Aminocyclopent-1-enecarboxylic acid.

Scientific Research Applications

(R)-4-Aminocyclopent-1-enecarboxylic acid has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance cognitive function and memory in animal models and humans. (R)-4-Aminocyclopent-1-enecarboxylic acid has also been investigated for its potential in treating schizophrenia, depression, and anxiety disorders.

properties

CAS RN

102629-74-3

Product Name

(R)-4-Aminocyclopent-1-enecarboxylic acid

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(4R)-4-aminocyclopentene-1-carboxylic acid

InChI

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1,5H,2-3,7H2,(H,8,9)/t5-/m1/s1

InChI Key

CVVDYLXTNDBWJC-RXMQYKEDSA-N

Isomeric SMILES

C1C=C(C[C@@H]1N)C(=O)O

SMILES

C1C=C(CC1N)C(=O)O

Canonical SMILES

C1C=C(CC1N)C(=O)O

synonyms

1-Cyclopentene-1-carboxylicacid,4-amino-,(4R)-(9CI)

Origin of Product

United States

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